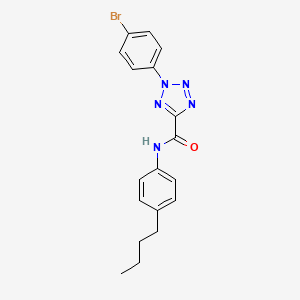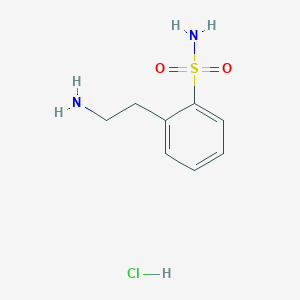
2-(2-Aminoethyl)benzenesulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular weight of 2-(2-Aminoethyl)benzenesulfonamide;hydrochloride is 236.71. The InChI code is 1S/C8H12N2O2S.ClH/c9-6-7-10-13(11,12)8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H .Physical and Chemical Properties Analysis
The physical form of this compound is solid . It should be stored at room temperature in an inert atmosphere . The molecular weight is 236.71.科学的研究の応用
Crystal and Molecular Structure Analysis
Research involving derivatives of 2-(2-Aminoethyl)benzenesulfonamide, such as 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride, focuses on their crystal and molecular structures. These compounds have been isolated in crystalline states, and their structures determined by X-ray diffraction. Such studies are foundational in understanding the equilibrium between neutral tautomeric forms and determining constants of acid-base equilibrium, crucial for further chemical and pharmacological research (Kovalchukova et al., 2013).
Catalysis and Kinetic Studies
Another dimension of research explores the catalytic properties of related compounds, such as Phenylpropanolamine hydrochloride, in chemical reactions. Studies have looked at the kinetics of oxidation reactions catalyzed by Ruthenium (III) in specific conditions, providing insights into reaction mechanisms and potential applications in synthetic chemistry (Mohana & Prasad, 2008).
Chemical Synthesis and Transformation
The use of polymer-supported benzenesulfonamides prepared from immobilized primary amines showcases the versatility of such compounds in chemical synthesis. They serve as intermediates in solid-phase synthesis, enabling the production of diverse chemical scaffolds. This approach has broad applications in medicinal chemistry and drug development, illustrating the compound's role in generating new chemical entities (Fülöpová & Soural, 2015).
Antitumor Activity
Several studies have synthesized and tested benzenesulfonamide derivatives for their antitumor activity. For instance, novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives have been evaluated for their in vitro antitumor activity, showing promise against various cancer cell lines. Such research indicates the potential of these compounds in developing new cancer therapies (Sławiński & Brzozowski, 2006).
Carbonic Anhydrase Inhibition
A significant area of application for benzenesulfonamides is as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. Novel sulfonamides incorporating triazine or other moieties have been studied for their inhibitory effects on different CA isozymes, showing potential for treating conditions like glaucoma or cancer (Garaj et al., 2005).
作用機序
Target of Action
The primary target of 2-(2-Aminoethyl)benzenesulfonamide hydrochloride is a group of enzymes known as serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell signaling .
Mode of Action
2-(2-Aminoethyl)benzenesulfonamide hydrochloride interacts with its targets, the serine proteases, by irreversibly binding to their active sites . This binding inhibits the proteases’ ability to catalyze the hydrolysis of peptide bonds, thereby preventing them from performing their normal functions .
Biochemical Pathways
By inhibiting serine proteases, 2-(2-Aminoethyl)benzenesulfonamide hydrochloride affects several biochemical pathways. For instance, it can impact the coagulation cascade, a series of reactions that lead to the formation of a blood clot . It can also influence the complement system, a part of the immune system that enhances the ability of antibodies to clear microbes and damaged cells .
Pharmacokinetics
It is known to be water-soluble , which suggests that it could be well-absorbed in the body and could have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 2-(2-Aminoethyl)benzenesulfonamide hydrochloride’s action primarily involve the inhibition of serine proteases. This can lead to a decrease in the digestion of proteins, a reduction in blood clotting, and a modulation of immune responses .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
生化学分析
Biochemical Properties
2-(2-Aminoethyl)benzenesulfonamide;hydrochloride plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of its primary interactions is with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. This interaction is essential for maintaining acid-base balance in tissues and organs . Additionally, this compound has been used to develop model systems for studying biochemical interactions using microfluidic chips .
Cellular Effects
This compound affects various types of cells and cellular processes. In human hepatocellular carcinoma cells, it acts as an inhibitor, impacting cell signaling pathways and gene expression . This compound influences cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of carbonic anhydrase, inhibiting its activity and leading to changes in cellular pH regulation . This inhibition can affect various cellular processes, including ion transport and metabolic reactions. Additionally, this compound can modify the activity of serine proteases by covalently binding to their active sites, leading to enzyme inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase and serine proteases, affecting their activity and, consequently, the metabolic flux within cells . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues can influence its overall efficacy and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended targets, leading to the desired biochemical effects .
特性
IUPAC Name |
2-(2-aminoethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c9-6-5-7-3-1-2-4-8(7)13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKROCZHLZPZHTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
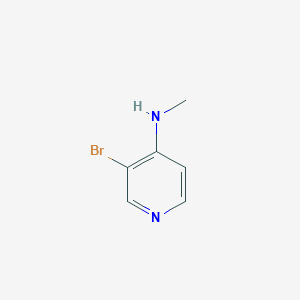
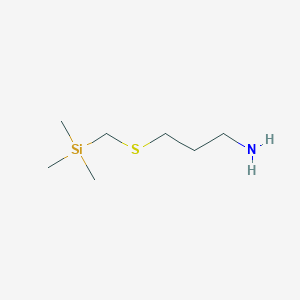
![3-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-ethylphenyl)methyl]propanamide](/img/structure/B2626561.png)
![4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2626563.png)

![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2626566.png)
![N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2626569.png)
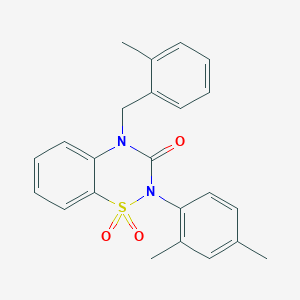


![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2626574.png)
![Tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2626576.png)
![N-(4-chlorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indazol-1-yl}acetamide](/img/structure/B2626577.png)
